molecular formula C20H27N5O3 B5663768 N,N-dimethyl-2-{[(2-propoxybenzoyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

N,N-dimethyl-2-{[(2-propoxybenzoyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

Cat. No. B5663768
M. Wt: 385.5 g/mol
InChI Key: IIJBGIVLCYBSGM-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrazolopyrimidines, characterized by a fused pyrazole and pyrimidine ring structure. While specific studies on this compound are limited, related research focuses on the synthesis, properties, and potential applications of pyrazolopyrimidine derivatives due to their interesting biological activities and chemical properties.

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives often involves the reaction of intermediates such as amino-pyrazole carboxamides with various reagents. For example, Bol’but et al. (2014) discuss the synthesis of related compounds through reactions involving benzylthiol or thiophenols with amino-pyrazole carboxamides, which may provide insight into the synthetic pathways applicable to N,N-dimethyl-2-{[(2-propoxybenzoyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide (Bol’but, Kemskii, & Vovk, 2014).

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives is characterized by the presence of nitrogen atoms in the pyrazole and pyrimidine rings, which significantly influence their chemical behavior and interaction with biological targets. While specific molecular structure analysis of this compound is not directly available, studies on similar compounds provide insights into the structural features essential for their biological activity and chemical reactivity.

Chemical Reactions and Properties

Pyrazolopyrimidine derivatives undergo various chemical reactions, including ring-opening, substitution, and cyclization reactions, depending on the functional groups present. For instance, Turk et al. (2002) explore the stereoselective ring-opening reactions of pyrazolo[1,2-a]pyrazole derivatives, which may relate to the chemical behavior of the target compound (Turk et al., 2002).

properties

IUPAC Name

N,N-dimethyl-2-[[(2-propoxybenzoyl)amino]methyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c1-4-11-28-18-8-6-5-7-17(18)19(26)21-13-15-12-16-14-24(20(27)23(2)3)9-10-25(16)22-15/h5-8,12H,4,9-11,13-14H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJBGIVLCYBSGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NCC2=NN3CCN(CC3=C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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